molecular formula C19H14ClNOS B11171671 3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide

3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide

Cat. No.: B11171671
M. Wt: 339.8 g/mol
InChI Key: SIYIUXCNDQNZBJ-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide is an organic compound with the molecular formula C19H14ClNOS It is a member of the benzamide family, characterized by the presence of a benzene ring attached to an amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide typically involves the reaction of 3-chlorobenzoyl chloride with 2-(phenylsulfanyl)aniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azido derivatives or thiol-substituted benzamides.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include the corresponding amines.

Scientific Research Applications

3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The phenylsulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the amide group can form hydrogen bonds with target molecules, influencing their stability and activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-[2-(phenylsulfanyl)phenyl]benzamide is unique due to the presence of the phenylsulfanyl group, which imparts distinct chemical and biological properties. This group can undergo specific reactions, such as oxidation to sulfoxides and sulfones, which are not possible with other similar compounds. Additionally, the phenylsulfanyl group can enhance the compound’s ability to interact with biological targets, making it a valuable tool in biochemical research .

Properties

Molecular Formula

C19H14ClNOS

Molecular Weight

339.8 g/mol

IUPAC Name

3-chloro-N-(2-phenylsulfanylphenyl)benzamide

InChI

InChI=1S/C19H14ClNOS/c20-15-8-6-7-14(13-15)19(22)21-17-11-4-5-12-18(17)23-16-9-2-1-3-10-16/h1-13H,(H,21,22)

InChI Key

SIYIUXCNDQNZBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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